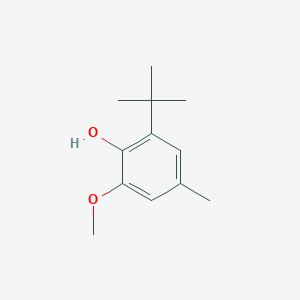

Phenol, 2-(1,1-dimethylethyl)-6-methoxy-4-methyl-

Description

Properties

CAS No. |

2505-15-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-tert-butyl-6-methoxy-4-methylphenol |

InChI |

InChI=1S/C12H18O2/c1-8-6-9(12(2,3)4)11(13)10(7-8)14-5/h6-7,13H,1-5H3 |

InChI Key |

DSYKDIRQILLTIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

Phenol, 2-(1,1-dimethylethyl)-6-methoxy-4-methyl-, also known as 2,6-di-tert-butyl-4-methylphenol (BHT), is a synthetic antioxidant commonly used in food preservation and industrial applications. This article explores its biological activity, including antioxidant properties, antifungal effects, and potential health impacts.

- Molecular Formula : C15H24O2

- Molecular Weight : 236.35 g/mol

- CAS Registry Number : 128-37-0

Antioxidant Activity

BHT is primarily recognized for its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells. Research has demonstrated that BHT can inhibit lipid peroxidation, which is crucial in protecting cellular membranes from oxidative stress.

Antioxidant Mechanism

BHT's antioxidant mechanism involves:

- Radical Scavenging : BHT donates hydrogen atoms to free radicals, neutralizing them.

- Metal Chelation : It can bind metal ions that catalyze oxidative reactions.

Case Study: DPPH Radical Scavenging

A study evaluated the DPPH radical scavenging activity of BHT. The results indicated a significant reduction in DPPH absorbance at various concentrations, confirming its efficacy as an antioxidant.

| Concentration (µg/ml) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | 32.5 |

| 50 | 54.3 |

| 100 | 78.9 |

| 150 | 90.1 |

The IC50 value (the concentration required for 50% inhibition) was calculated to be approximately 75 µg/ml, indicating strong antioxidant potential .

Antifungal Activity

BHT has shown antifungal properties against various pathogens. A study involving Kutzneria sp. strain TSII demonstrated that BHT effectively inhibited the growth of Pithomyces atro-olivaceous, a common fungal pathogen in crops.

Molecular Docking Studies

In silico studies indicated that BHT binds effectively to the active site of mitochondrial ATP synthase enzymes in fungi, disrupting their energy production and leading to cell death .

Toxicological Profile

While BHT is widely used and considered safe at low concentrations, it has been associated with certain health risks at higher doses:

- Reproductive Toxicity : Studies indicate potential reproductive toxicity at elevated exposure levels .

- Liver Effects : In animal studies, high doses resulted in increased liver weights and histopathological changes .

Environmental Impact

BHT is categorized as a persistent organic pollutant due to its resistance to degradation in the environment. Its environmental impact includes potential bioaccumulation in aquatic organisms and soil microorganisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Phenolic Compounds

Structural Differences and Implications

- Electron-Donating Capacity: The methoxy group at position 6 increases electron density on the aromatic ring, which may enhance radical scavenging activity compared to non-methoxy analogs .

Antioxidant Activity

- 3-tert-Butyl-4-hydroxyanisole : Demonstrated radical scavenging activity in lipid peroxidation models, with a lower EC₅₀ than BHT due to methoxy group synergy .

- Phenol, 2-(1,1-dimethylethyl)-6-methyl-: Shows moderate antioxidant activity but lower efficacy than the target compound due to the absence of a methoxy group .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP values (e.g., logP = 4.5 for BHT vs. ~4.2 for the target compound), affecting membrane permeability .

- Thermal Stability: Methoxy-substituted phenols (e.g., 3-tert-butyl-4-hydroxyanisole) decompose at ~250°C, while tert-butyl analogs are stable up to 300°C .

Regulatory and Industrial Status

- Food Contact Substances: Derivatives like Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(3-((2,4,8,10-tetrakis(tert-butyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)oxy)propyl)- are FDA-approved for polymer stabilization .

- Hazard Classification: Phenolic analogs with tert-butyl groups are classified as hazardous under EPA guidelines (e.g., 6.1D for acute toxicity) .

Q & A

Q. What are the recommended synthetic routes and purification methods for Phenol, 2-(1,1-dimethylethyl)-6-methoxy-4-methyl-?

The compound is synthesized via multi-step reactions involving phenolic derivatives and silane compounds. A common approach includes alkylation of the phenolic hydroxyl group using tert-butyl halides, followed by methoxy group introduction via Williamson ether synthesis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Key intermediates should be characterized using -NMR and FT-IR to confirm regioselectivity and avoid side products like over-alkylated derivatives .

Q. How can researchers reliably identify this compound using spectroscopic techniques?

- -NMR : Expect signals for tert-butyl protons (δ 1.2–1.4 ppm, singlet), methoxy group (δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–7.2 ppm, split due to substituents), and phenolic -OH (δ 5.0–5.5 ppm, broad if not deuterated).

- FT-IR : Key peaks include O-H stretch (3200–3600 cm), aromatic C=C (1450–1600 cm), and C-O (methoxy, 1250 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222 for the parent ion) and fragmentation patterns (loss of tert-butyl or methoxy groups) aid identification .

Q. What are the basic physicochemical properties critical for experimental design?

- Density : ~1.109 g/cm

- Boiling Point : Estimated 407.9°C (extrapolated from similar tert-butylphenols).

- Solubility : Low in water; soluble in ethanol, DMSO, and dichloromethane.

- Stability : Stable under inert conditions but prone to oxidation in air due to the phenolic group. Store at 2–8°C under nitrogen .

Advanced Research Questions

Q. How does the steric hindrance from the tert-butyl group influence reactivity in catalytic applications?

The bulky tert-butyl group reduces electrophilic substitution reactivity at the ortho/para positions, directing reactions to the less hindered meta position. This steric effect is critical in designing catalysts for selective alkylation or coupling reactions. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) quantify activation barriers .

Q. What advanced analytical methods resolve contradictions in reported stability data?

Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from impurities or differing oxygen levels. Use:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled N vs. O atmospheres.

- HPLC-MS : Detect degradation products (e.g., quinones from oxidation).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months to simulate long-term stability .

Q. How can researchers assess toxicological risks when in vivo data are limited?

- In Silico Prediction : Tools like ProTox-II or ECOSAR estimate acute toxicity (e.g., LD).

- In Vitro Assays : Test cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (Ames test).

- Read-Across : Compare to structurally similar phenols with known profiles (e.g., BHT, CAS 128-37-0) .

Q. What methodologies address conflicting data on the compound’s antioxidant activity?

- DPPH Assay : Standardize solvent (ethanol vs. DMSO) and concentration (0.1–1 mM).

- ORAC Assay : Measure peroxyl radical scavenging in PBS (pH 7.4).

- Control for Autoxidation : Use inert atmospheres (argon) during experiments to isolate intrinsic activity .

Q. How can computational chemistry optimize its application in material science (e.g., UV stabilizers)?

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., polyethylene) to predict migration rates.

- UV-Vis Spectroscopy : Calculate molar absorptivity (ε) at 300–400 nm to assess UV absorption efficiency.

- Docking Studies : Model binding affinity to enzymes (e.g., tyrosinase) for antioxidant applications .

Methodological Notes

- Contradictory Data : highlights gaps in physical/chemical data; cross-validate using multiple techniques (e.g., DSC for melting points).

- Safety : Always use PPE (P95 respirators, nitrile gloves) due to unknown irritation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.